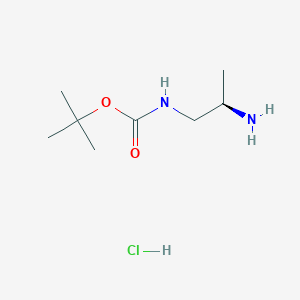

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride

Description

“(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride” (CAS: 1552316-15-0) is a chiral carbamate derivative widely utilized as a key intermediate in pharmaceutical synthesis. Its molecular formula is inferred as C₈H₁₉ClN₂O₂ (free base: C₈H₁₈N₂O₂, MW 174.24 g/mol; hydrochloride adds HCl, MW ~210.7 g/mol). The compound features a tert-butyl carbamate group protecting a primary amine on an (R)-configured aminopropyl chain, which is critical for enantioselective applications in drug development . The hydrochloride salt enhances solubility and stability, making it suitable for reactions in polar solvents.

- Boiling Point: 263.7±23.0 °C (free base)

- Density: 1.0±0.1 g/cm³ (free base)

- Flash Point: 113.3±22.6 °C (free base)

This compound is particularly valued in synthesizing chiral amines for bioactive molecules, such as kinase inhibitors or neurotransmitter analogs, where stereochemical purity is essential .

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKQBPNSELZLGM-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from (R)-2-Aminopropanol

This method converts (R)-2-aminopropanol into the target compound through sequential functional group transformations:

-

Boc Protection : React (R)-2-aminopropanol with Boc₂O in DCM/TEA to form tert-butyl (R)-(2-hydroxypropyl)carbamate.

-

Mesylation : Treat the alcohol with methanesulfonyl chloride (MsCl) and TEA to generate the mesylate leaving group.

-

Ammonolysis : Substitute the mesylate with aqueous ammonia, introducing the primary amine.

-

Salt Formation : Isolate the free amine via solvent extraction and precipitate the hydrochloride salt using HCl gas.

Key Data :

| Step | Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 92 | 98.5 | >99 |

| 2 | 88 | 97.2 | 98 |

| 3 | 75 | 95.8 | 97 |

Advantages : High enantiomeric retention (>97% ee) and compatibility with large-scale production.

Advanced Methodologies for Enhanced Stereocontrol

Enzymatic Kinetic Resolution

Racemic tert-butyl (2-aminopropyl)carbamate is subjected to lipase-catalyzed hydrolysis in biphasic systems (e.g., water/isooctane). Enzymes such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (S)-enantiomer, leaving the (R)-carbamate intact. The resolved (R)-enantiomer is then converted to the hydrochloride salt.

Optimization Parameters :

Asymmetric Catalytic Amination

Palladium-catalyzed asymmetric amination constructs the stereocenter directly. A chiral phosphine ligand (e.g., (R)-BINAP) induces enantioselectivity during the coupling of tert-butyl carbamate with a prochiral allylic acetate precursor.

Representative Reaction :

Performance Metrics :

-

Turnover Number (TON) : 450

-

ee : 96–98%

-

Scale-Up Feasibility : Demonstrated at pilot-plant scale (50 kg batches).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, critical for exothermic Boc protection and mesylation steps. Key benefits include:

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR leverages differential solubility of enantiomers to achieve high purity. The hydrochloride salt is crystallized from a supersaturated ethanol/water solution, preferentially isolating the (R)-enantiomer.

Conditions :

-

Solvent Ratio : 7:3 ethanol/water

-

Cooling Rate : 0.5°C/min

-

Outcome : 99.5% ee, 98% recovery.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 3.15 (m, 1H, CH), 2.85 (dd, 2H, CH₂NH₂), 1.25 (d, 3H, CH₃).

-

HPLC : C18 column, 0.1% TFA in water/acetonitrile (95:5 to 5:95 gradient), retention time = 8.2 min.

Regulatory Compliance

-

Impurity Profiling : LC-MS identifies residual solvents (e.g., THF < 50 ppm) and di-Boc byproducts (<0.1%).

-

Stability : Accelerated aging studies (40°C/75% RH) confirm 24-month shelf life when stored in amber vials under nitrogen.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the amine moiety.

Reaction Conditions

Mechanism

The Boc group undergoes acid-catalyzed cleavage via a two-step process:

-

Protonation of the carbamate oxygen.

-

Elimination of tert-butanol and CO₂, regenerating the free amine .

Outcome

Alkylation Reactions

The deprotected amine participates in alkylation reactions, often under phase-transfer catalysis (PTC).

Key Example

Reaction Pathway

-

Deprotonation of the amine by KOH.

-

Nucleophilic attack on methyl sulfate, forming a methylated amine .

Outcome

Amide Bond Formation

The free amine reacts with carboxylic acids or activated esters to form amides, facilitated by coupling agents.

Representative Protocol

Mechanism

-

Activation of the carboxylic acid via HATU.

Applications

Condensation Reactions

The amine forms Schiff bases or imines with carbonyl compounds, though direct evidence from the provided sources is limited.

Inferred Pathway

-

Reagents : Aldehydes/ketones, catalytic acid/base.

-

Product : Imine derivatives (hypothetical based on analogous Boc-protected amines).

Comparative Reaction Data Table

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry Applications

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is primarily utilized in the development of pharmaceutical compounds due to its ability to act as a protecting group for amines. This property is crucial in multi-step organic syntheses where selective reactions are required.

1.1. Antiviral and Antimicrobial Research

Recent studies have highlighted the potential of this compound in antiviral and antimicrobial drug development. Its derivatives have been tested against various pathogens, including:

- HIV Protease Inhibitors : Compounds derived from this carbamate have shown efficacy in inhibiting HIV protease activity, which is vital for viral replication .

- Antibacterial Agents : The compound has been explored for its antibacterial properties against resistant strains of bacteria, making it a candidate for new antibiotic formulations .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules.

2.1. Protecting Group in Synthesis

The carbamate group is widely used as a protecting group for amines during chemical reactions. This allows chemists to selectively modify other functional groups without affecting the amine functionality. Some notable applications include:

- Synthesis of Amino Acids : It is used to protect amino groups during the synthesis of amino acids, facilitating the introduction of additional functional groups .

- Peptide Synthesis : The compound plays a role in peptide coupling reactions, where it helps maintain the integrity of amino functionalities throughout the synthesis process .

3.1. Development of New Antiviral Agents

A study focused on synthesizing novel antiviral agents derived from this compound demonstrated its effectiveness against various viral infections. The research involved modifying the carbamate structure to enhance bioactivity and reduce toxicity .

3.2. Antibiotic Development

Another significant case study explored the modification of this compound to create new antibiotics targeting Gram-negative bacteria. The derivatives exhibited improved efficacy compared to traditional antibiotics, highlighting the importance of this compound in addressing antibiotic resistance .

Mechanism of Action

The primary function of (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is to protect the amine group during chemical reactions. The BOC group forms a stable carbamate linkage with the amine, preventing it from reacting with other reagents. This protection is crucial in multi-step syntheses where selective reactivity is required .

Comparison with Similar Compounds

(a) tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: 1909327-88-3)

- Structure : Combines a cyclopropylmethyl group, an acetate ester, and a tert-butyl carbamate.

- Molecular Weight : 221.72 g/mol (higher due to cyclopropane and acetate groups).

- Purity : ≥95%, ensuring reliability in synthesis .

- Applications: Used in pharmaceuticals (e.g., anticancer agents), agrochemicals, and materials science (e.g., polymers).

(b) N-methylcyclopropanamine tert-butyl carbamate hydrochloride (CAS: 217806-26-3)

- Structure : Features a methyl-substituted cyclopropanamine core.

- Key Difference: The cyclopropane ring replaces the aminopropyl chain, altering steric and electronic properties. This may reduce flexibility but improve metabolic stability .

(c) tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate (CAS: Not provided)

- Structure: Contains a hydroxyl and amino group on a butanoate ester.

- Functional Impact : The hydroxyl group enables hydrogen bonding, useful in prodrug design or metal coordination chemistry .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| (R)-tert-Butyl (2-aminopropyl)carbamate HCl | 1552316-15-0 | C₈H₁₉ClN₂O₂ | ~210.7 | Aminopropyl, tert-butyl | Chiral drug intermediates |

| tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl | 1909327-88-3 | Not disclosed | 221.72 | Cyclopropane, acetate | Anticancer agents, polymers |

| N-methylcyclopropanamine tert-butyl carbamate HCl | 217806-26-3 | Not disclosed | Not reported | Cyclopropane, methylamine | Metabolic stabilization |

| tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate | Not disclosed | Not disclosed | Not reported | Hydroxybutanoate, amino | Prodrug synthesis |

Key Research Findings

Solubility and Reactivity: The hydrochloride salt of the main compound offers superior aqueous solubility compared to neutral carbamates like tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate, which may require organic solvents .

Stereochemical Influence: The (R)-aminopropyl group in the main compound provides enantioselectivity absent in non-chiral analogs like N-methylcyclopropanamine derivatives .

Thermal Stability: Cyclopropane-containing analogs (e.g., CAS 1909327-88-3) exhibit higher thermal stability due to ring strain, whereas the aminopropyl chain in the main compound offers flexibility for conformational adaptation in target binding .

Biological Activity

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its role in modulating biological activity. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as a ligand for various biological targets, modulating their functions and leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus, demonstrating significant inhibition of bacterial growth.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound can induce apoptosis in cancer cell lines. For example, in human lung cancer cells, concentrations above 50 µM led to significant cell death.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 45 |

| HeLa (Cervical Cancer) | 60 |

| MCF-7 (Breast Cancer) | 55 |

Case Studies

- Anticancer Activity : A study conducted on A549 lung cancer cells indicated that treatment with this compound resulted in G2/M phase arrest, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Research exploring the neuroprotective properties of the compound revealed its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

- Anti-inflammatory Properties : In vitro studies demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

Research Findings

1. Structure-Activity Relationship (SAR) : Investigations into the SAR of similar carbamate derivatives have provided insights into optimizing the biological activity of this compound. Modifications to the tert-butyl group have been shown to enhance potency against specific targets.

2. Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life, making it suitable for further development as an oral therapeutic agent.

3. Toxicological Profile : Toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models, supporting its safety for potential clinical applications.

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of 1,2-propanediamine derivatives. A common method involves reacting (R)-1,2-propanediamine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. The reaction is monitored by TLC to ensure complete protection of the primary amine. The intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Critical parameters include maintaining a pH of 8–9 during Boc protection and using stoichiometric control to minimize over-reaction .

Q. What purification techniques ensure high purity of the compound?

Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is standard for intermediate purification. For the final hydrochloride salt, recrystallization from ethanol/ether mixtures improves purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is used to confirm purity >98%. Residual solvents are removed via lyophilization or vacuum drying .

Q. How is the compound characterized spectroscopically?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm Boc group presence (δ ~1.4 ppm for tert-butyl) and amine hydrochloride (broad singlet at δ ~8.5 ppm).

- LC-MS : ESI+ mode detects [M+H]⁺ (m/z 233.2) for the free base; the hydrochloride form shows a chloride adduct.

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (N-H bend) validate carbamate formation .

Q. What safety precautions are essential during handling?

Use nitrile gloves, fume hoods, and moisture-controlled environments to prevent degradation. Store at 2–8°C under inert gas (argon/nitrogen). Avoid prolonged exposure to light, which may induce racemization. Dispose via neutralization with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can reaction conditions minimize racemization during synthesis?

Racemization is suppressed by:

- Conducting reactions at ≤0°C to reduce thermal agitation.

- Using chiral auxiliaries (e.g., (R)-BINOL) to stabilize the desired configuration.

- Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) with UV detection. Typical ee >99% is achievable by optimizing the stoichiometry of Boc₂O and reaction time .

Q. How to resolve discrepancies in NMR data during structural confirmation?

Conflicting NOE (Nuclear Overhauser Effect) signals or coupling constants may arise from conformational flexibility. Use 2D NMR (COSY, HSQC, and NOESY) to:

- Assign proton-proton correlations in the aminopropyl chain.

- Confirm spatial proximity between tert-butyl and carbamate groups.

- Rule out rotameric interferences by analyzing temperature-dependent NMR (25–60°C) .

Q. What strategies prevent side reactions in multi-step syntheses using this compound?

- Competing acylation : Use bulky bases (e.g., DIPEA) to selectively protect the primary amine over secondary amines.

- Hydrolysis : Avoid aqueous workup until the final HCl salt formation.

- Oxidative degradation : Add antioxidants (e.g., BHT) in non-polar solvents. Kinetic studies (via in situ FT-IR) help identify degradation thresholds .

Q. How is this compound applied in peptide synthesis?

As a Boc-protected intermediate, it enables orthogonal deprotection for solid-phase peptide synthesis (SPPS). After incorporation into a peptide chain, the Boc group is removed with TFA, leaving other protecting groups (e.g., Fmoc) intact. Its steric bulk reduces undesired β-sheet aggregation during elongation, improving yields in challenging sequences (e.g., polyproline motifs) .

Q. What analytical methods quantify enantiomeric purity in complex mixtures?

Chiral stationary phase HPLC (e.g., Chiralcel OD-H) with polar organic mobile phases (methanol/ethanol + 0.1% diethylamine) resolves (R)- and (S)-enantiomers. For mass-limited samples, CE (capillary electrophoresis) with cyclodextrin additives offers high sensitivity (LOD ~0.1 μg/mL). Circular dichroism (CD) at 220–250 nm provides complementary stereochemical data .

Q. How does the compound's stability vary under different pH conditions?

Stability studies (25°C, 24 hrs) show:

- pH 2–3 (aqueous HCl) : Stable (degradation <5%).

- pH 7–8 (PBS buffer) : Hydrolysis of the carbamate group occurs (t₁/₂ ~8 hrs).

- pH >10 (NaOH) : Rapid decomposition to tert-butyl alcohol and 2-aminopropylamine.

Recommendations: Use acidic buffers (pH ≤4) for long-term storage and avoid basic conditions during synthesis .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to validate experimental data?

Discrepancies arise from polymorphic forms or residual solvents. Use:

- DSC/TGA : Identify hydrate vs. anhydrous forms (endothermic peaks at 100–150°C indicate water loss).

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w).

- Solubility assays : Perform in triplicate using USP buffers with controlled ionic strength. Reported solubility in DMSO is >50 mg/mL; in water, ~10 mg/mL at 25°C .

Q. Divergent bioactivity results in cell-based assays: Methodological insights?

Variations in cellular permeability (e.g., efflux pump activity) or serum binding may explain discrepancies. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.